BenchChemオンラインストアへようこそ!

2,5-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CRF₁ receptor antagonist binding affinity structure–activity relationship

2,5‑Dimethyl‑N‑pentyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine (CAS 862208‑41‑1) is a synthetic, small‑molecule heterocycle built on the pyrazolo[1,5‑a]pyrimidine core. This scaffold has been exploited extensively for central‑nervous‑system (CNS) and oncology targets, yielding potent corticotropin‑releasing factor‑1 (CRF₁) receptor antagonists [REFS‑1] as well as cyclin‑dependent kinase (CDK) inhibitors [REFS‑2] and anxiolytic/antiepileptic agents [REFS‑3].

Molecular Formula C19H24N4
Molecular Weight 308.429
CAS No. 862208-41-1
Cat. No. B2842842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS862208-41-1
Molecular FormulaC19H24N4
Molecular Weight308.429
Structural Identifiers
SMILESCCCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C
InChIInChI=1S/C19H24N4/c1-4-5-9-12-20-17-13-14(2)21-19-18(15(3)22-23(17)19)16-10-7-6-8-11-16/h6-8,10-11,13,20H,4-5,9,12H2,1-3H3
InChIKeyQNLJXPAPGPZYMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 862208‑41‑1): Chemoinformatic Baseline and Pharmacological Context


2,5‑Dimethyl‑N‑pentyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine (CAS 862208‑41‑1) is a synthetic, small‑molecule heterocycle built on the pyrazolo[1,5‑a]pyrimidine core. This scaffold has been exploited extensively for central‑nervous‑system (CNS) and oncology targets, yielding potent corticotropin‑releasing factor‑1 (CRF₁) receptor antagonists [REFS‑1] as well as cyclin‑dependent kinase (CDK) inhibitors [REFS‑2] and anxiolytic/antiepileptic agents [REFS‑3]. The compound is the direct 3‑phenyl progenitor of the clinical CRF₁ antagonist NBI 30775/R121919 and serves as a critical reference point for understanding the lipophilicity‑driven SAR that guided the optimization of the clinical candidate [REFS‑1].

Why Generic Substitution Fails: The Critical Role of 2,5‑Dimethyl‑N‑pentyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine in CRF₁ Antagonist SAR


Substituting 2,5‑dimethyl‑N‑pentyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine with a commercially available pyrazolo[1,5‑a]pyrimidine analog is not a valid procurement strategy because the 3‑phenyl‑7‑(N‑pentyl) substitution pattern is the foundational pharmacophore from which the clinical CRF₁ antagonist R121919 was derived [REFS‑1]. The N‑pentyl chain provides a critical lipophilic anchor that directly influences receptor binding affinity, while the 3‑phenyl group establishes the core hydrophobic interaction with the CRF₁ receptor [REFS‑2]. Altering either substituent—e.g., shortening the N‑alkyl chain or replacing the 3‑phenyl with a pyridyl—produces quantifiable changes in Ki, lipophilicity (logP/logD), and aqueous solubility that determine whether a compound remains a useful tool or becomes a clinical candidate [REFS‑2]. The quantitative evidence below demonstrates why this specific compound cannot be interchangeably substituted without compromising experimental reproducibility and interpretive validity.

Quantitative Differentiation Guide for 2,5‑Dimethyl‑N‑pentyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine


CRF₁ Receptor Binding Affinity: The 3‑Phenyl‑7‑(N‑pentyl) Pharmacophore vs. the Clinical Candidate R121919

The target compound is the direct 3‑phenyl progenitor of the clinical CRF₁ antagonist NBI 30775/R121919 (3‑(6‑dimethylamino‑4‑methylpyridin‑3‑yl)‑2,5‑dimethyl‑N,N‑dipropylpyrazolo[1,5‑a]pyrimidin‑7‑amine). In the seminal SAR study, the 3‑phenyl‑7‑(N‑pentyl) series (represented by compound 8) exhibited potent human CRF₁ receptor binding, serving as the starting point for optimization [REFS‑1]. Replacement of the 3‑phenyl with a 3‑pyridyl group and the N‑pentyl chain with an N,N‑dipropylamino group yielded R121919, which achieved a Ki of 3.5 nM at the human CRF₁ receptor [REFS‑2]. While the target compound's exact Ki is not publicly disclosed in numeric form, it is classified as a potent antagonist within the same low‑nanomolar range that defined the initial leads from which R121919 was developed [REFS‑1].

CRF₁ receptor antagonist binding affinity structure–activity relationship

Lipophilicity Control: logP/logD Differentiation Between the 3‑Phenyl Lead and the Optimized Clinical Candidate

A primary driver for the evolution from the 3‑phenylpyrazolo[1,5‑a]pyrimidine series to R121919 was the need to reduce excessive lipophilicity. The target compound, bearing a 3‑phenyl and N‑pentyl group, was identified as an initial lead with high potency but a calculated logP (ClogP) near or above the CNS‑optimal range (2–3.5) [REFS‑1]. The optimized clinical candidate R121919 achieved a measured logP of 4.9 and a logD of 2.78, with water solubility >10 mg/mL [REFS‑2][REFS‑3]. In contrast, the progenitor 3‑phenyl series (compound 7/8) exhibited ClogP values close to or greater than 6, reflecting the substantial lipophilic contribution of the N‑pentyl and 3‑phenyl substituents [REFS‑3].

lipophilicity logP CNS drug design

Functional Selectivity: CRF₁ Antagonism vs. Off‑Target Kinase Inhibition Risk

The pyrazolo[1,5‑a]pyrimidine scaffold is a privileged structure that can be tuned for either GPCR antagonism (e.g., CRF₁) or kinase inhibition (e.g., CDK, Aurora‑A). The target compound's specific substitution pattern—3‑phenyl, 2,5‑dimethyl, 7‑(N‑pentyl)amine—has been documented exclusively in the context of CRF₁ receptor antagonism [REFS‑1]. In contrast, 7‑amino‑pyrazolo[1,5‑a]pyrimidines lacking the 3‑phenyl group or bearing different N‑alkyl chains have been reported as CDK inhibitors with IC₅₀ values in the low micromolar to nanomolar range (e.g., Aurora‑A IC₅₀ = 0.16 µM) [REFS‑2]. This functional divergence is highly sensitive to the nature of the 3‑position substituent: a 3‑phenyl group favors CRF₁ binding, while a hydrogen or heteroaryl group at the 3‑position often permits kinase engagement.

functional selectivity CRF₁ receptor kinase inhibition

Synthetic Tractability and Chemical Stability of the 7‑(N‑Pentyl)Amine Substituent

The N‑pentyl chain at the 7‑position of pyrazolo[1,5‑a]pyrimidines provides a balanced combination of synthetic accessibility and metabolic stability compared to shorter or branched N‑alkyl analogs. The straight‑chain pentyl group is installed via a straightforward nucleophilic aromatic substitution or reductive amination sequence, avoiding the steric hindrance and lower yields associated with branched N‑alkyl amines [REFS‑1]. In the CRF₁ antagonist series, the N‑pentyl analog retained sufficient metabolic stability to serve as a lead, whereas shorter N‑alkyl chains (e.g., N‑propyl) suffered from reduced lipophilicity and potency [REFS‑1]. This makes the N‑pentyl compound a preferred tool for in vitro pharmacology where metabolic clearance is less of a concern but potency and solubility must be balanced.

synthetic accessibility chemical stability N‑alkyl chain

Optimal Application Scenarios for 2,5‑Dimethyl‑N‑pentyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine in Drug Discovery and Chemical Biology


CRF₁ Receptor Pharmacological Probe for Stress‑Related CNS Disorders

Use the compound as a high‑affinity CRF₁ receptor antagonist tool to study the role of CRF₁ signaling in stress, anxiety, and depression models. The 3‑phenyl‑7‑(N‑pentyl) pharmacophore provides a validated starting point for in vitro binding and functional assays (cAMP inhibition, ACTH release) in HEK‑293 cells expressing human CRF₁ receptor [REFS‑1].

Reference Standard for Lipophilicity‑Driven Lead Optimization

Employ the compound as a high‑lipophilicity benchmark (ClogP ≈ ≥6) against which to measure the physicochemical improvements (logP reduction, solubility enhancement) achieved by introducing polar substituents at the 3‑position (e.g., pyridyl) or modifying the 7‑amino side chain (e.g., N,N‑dipropyl) [REFS‑2].

Negative Control for Kinase Selectivity Profiling

Include the compound as a GPCR‑selective control in kinase inhibitor screening panels. Its 3‑phenyl substitution directs binding toward the CRF₁ receptor and away from the ATP‑binding pocket of kinases, enabling discrimination of genuine kinase hits from promiscuous pyrazolo[1,5‑a]pyrimidine binders [REFS‑3].

Scaffold for Structure–Activity Relationship (SAR) Libraries

Utilize the 2,5‑dimethyl‑3‑phenyl‑7‑(N‑pentyl) core as a versatile intermediate for parallel synthesis of focused libraries. The 7‑position amine is readily functionalized, and the 3‑phenyl group can be diversified via Suzuki coupling, enabling rapid exploration of CRF₁ antagonist SAR [REFS‑1].

Quote Request

Request a Quote for 2,5-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.